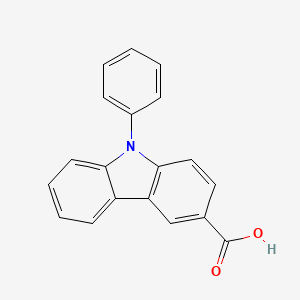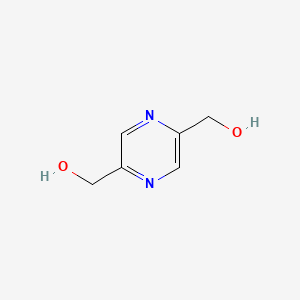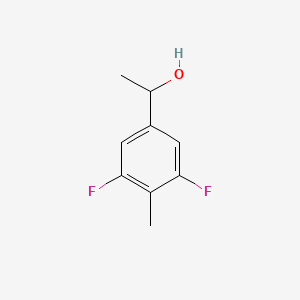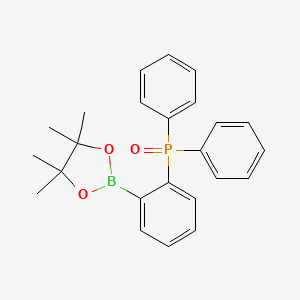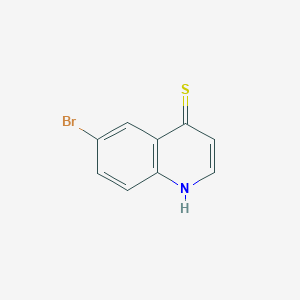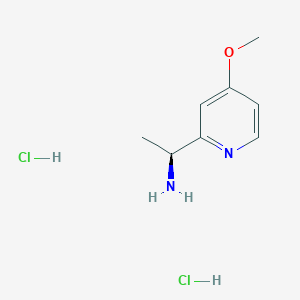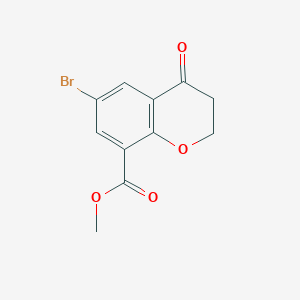
Methyl 6-bromo-4-oxochromane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-oxochromane-8-carboxylate is a chemical compound belonging to the chromane family. Chromanes are a class of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of a bromine atom and a carboxylate group in its structure makes this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-oxochromane-8-carboxylate typically involves the bromination of a chromane derivative followed by esterification. One common method is the bromination of 4-oxochromane-8-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-oxochromane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted chromane derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 6-bromo-4-oxochromane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-oxochromane-8-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carboxylate group can enhance its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxochromane-6-carboxylate
- Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
- 8-bromo-6-chloro-2-pentylchroman-4-one
Uniqueness
Methyl 6-bromo-4-oxochromane-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H9BrO4 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 6-bromo-4-oxo-2,3-dihydrochromene-8-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5H,2-3H2,1H3 |
InChI Key |
CDOFIHROXXZWTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCCC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


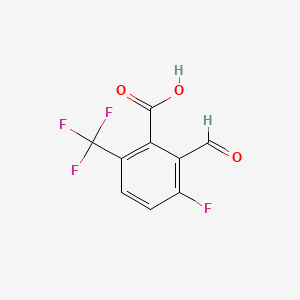
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)


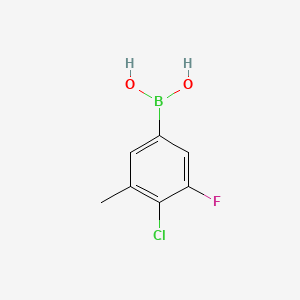
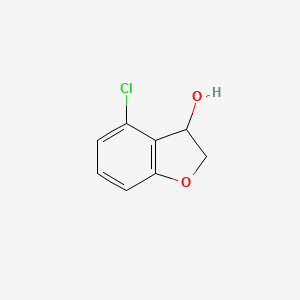
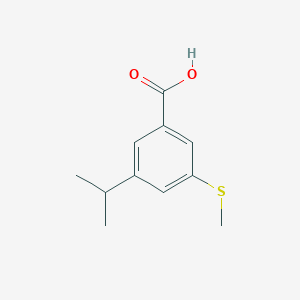
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
